molecular formula C13H12N2O3S B12173119 Methyl 4-methyl-2-[(phenylcarbonyl)amino]-1,3-thiazole-5-carboxylate

Methyl 4-methyl-2-[(phenylcarbonyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B12173119
M. Wt: 276.31 g/mol
InChI Key: NINMCEYBDKLBHH-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-[(phenylcarbonyl)amino]-1,3-thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound is characterized by its unique structure, which includes a thiazole ring substituted with a phenylcarbonyl group and a methyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-[(phenylcarbonyl)amino]-1,3-thiazole-5-carboxylate typically involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate. This reaction produces 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters, which are then heated with phosphorus oxychloride to yield the desired thiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-[(phenylcarbonyl)amino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenylcarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and can be carried out under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-methyl-2-[(phenylcarbonyl)amino]-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-[(phenylcarbonyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(Phenoxycarbonyl)amino]benzoate
  • Methyl 4-amino-2-methoxybenzoate

Uniqueness

Methyl 4-methyl-2-[(phenylcarbonyl)amino]-1,3-thiazole-5-carboxylate is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

methyl 2-benzamido-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H12N2O3S/c1-8-10(12(17)18-2)19-13(14-8)15-11(16)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,14,15,16)

InChI Key

NINMCEYBDKLBHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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